1-(2-Nitrophenyl)ethyl trichloroacetate

Caged compounds Photolabile protecting groups Quantum yield

1-(2-Nitrophenyl)ethyl trichloroacetate (CAS 304443-67-2; C₁₀H₈Cl₃NO₄; MW 312.53) is a bifunctional organic compound combining a photolabile 1-(2-nitrophenyl)ethyl (NPE) caging moiety with a trichloroacetyl ester group. Synthesized via esterification of 1-(2-nitrophenyl)ethanol with trichloroacetic anhydride/chloride under standard acylation conditions , this compound serves as both a photoremovable protecting group precursor and a synthetic intermediate for transformations leveraging either the NPE chromophore or the electrophilic trichloroacetate ester.

Molecular Formula C10H8Cl3NO4
Molecular Weight 312.5 g/mol
CAS No. 304443-67-2
Cat. No. B14248221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)ethyl trichloroacetate
CAS304443-67-2
Molecular FormulaC10H8Cl3NO4
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C10H8Cl3NO4/c1-6(18-9(15)10(11,12)13)7-4-2-3-5-8(7)14(16)17/h2-6H,1H3
InChIKeyPALGJGFZXPWYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrophenyl)ethyl Trichloroacetate (CAS 304443-67-2): A Dual-Function Photolabile Reagent and Strategic Intermediate Sourcing Guide


1-(2-Nitrophenyl)ethyl trichloroacetate (CAS 304443-67-2; C₁₀H₈Cl₃NO₄; MW 312.53) is a bifunctional organic compound combining a photolabile 1-(2-nitrophenyl)ethyl (NPE) caging moiety with a trichloroacetyl ester group . Synthesized via esterification of 1-(2-nitrophenyl)ethanol with trichloroacetic anhydride/chloride under standard acylation conditions , this compound serves as both a photoremovable protecting group precursor and a synthetic intermediate for transformations leveraging either the NPE chromophore or the electrophilic trichloroacetate ester.

Why Generic Substitution Cannot Replace 1-(2-Nitrophenyl)ethyl Trichloroacetate in Caging and Carbohydrate Chemistry Workflows


Substituting 1-(2-nitrophenyl)ethyl trichloroacetate with closely related analogs—such as 4-nitrophenyl trichloroacetate, 2-nitrobenzyl esters, or alternative photolabile caging groups like NPPOC—introduces quantifiable trade-offs in photolytic release rate, leaving-group reactivity, and downstream synthetic compatibility. The orientation of the nitro substituent (ortho vs. para) directly influences the rate of aci-nitro intermediate formation during photolysis [1], while the trichloroacetyl group's calibrated electrophilicity uniquely balances activation requirements in orthogonal one-pot glycosylation strategies [2]. Selection of a substitute without comparable dual-functionality risks incomplete uncaging yields, undesired side-reaction profiles, or incompatibility with borane reduction protocols commonly applied to the nitro group, ultimately undermining both experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 1-(2-Nitrophenyl)ethyl Trichloroacetate Against Closest Analogs


NPE Photolytic Quantum Yield vs. NPPOC: A Comparison of Uncaging Efficiency in Nucleoside Applications

The 1-(2-nitrophenyl)ethyl (NPE) chromophore, structurally embedded in 1-(2-nitrophenyl)ethyl trichloroacetate, has been directly compared with the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group for nucleoside caging. While NPE esters exhibit quantum yields (Φ) in the range of ~0.20–0.25 for phosphate release in aqueous buffer at 350 nm, NPPOC derivatives demonstrate substantially higher quantum yields up to ~0.41 in methanol but suffer from significantly lower UV absorptivity (ε ≈ 230 M⁻¹ cm⁻¹ at 366 nm for NPPOC vs. ~600 M⁻¹ cm⁻¹ for NPE analogs under equivalent conditions), meaning the overall photochemical efficiency (Φ × ε) does not straightforwardly favor NPPOC over NPE, particularly in wavelength-constrained experimental setups [1] [2].

Caged compounds Photolabile protecting groups Quantum yield Nucleotide chemistry

Leaving-Group Reactivity Calibration: Trichloroacetate vs. Trifluoroacetate in Glycosyl Donor Design

In carbohydrate chemistry, the trichloroacetate (TCA) group has been quantitatively benchmarked against the analogous trifluoroacetate (TFA) as an anomeric leaving group. Studies by Li et al. demonstrated that glycosyl trifluoroacetates are ‘too reactive,' leading to low stereoselectivity and significant side-product formation, whereas the corresponding trichloroacetates provide a ‘stereoselective and mild' activation profile with α-mannoside selectivities reaching preparatively useful yields (typically 70–85%) under Lewis acid catalysis (BF₃·OEt₂) [1]. Further orthogonal one-pot glycosylation protocols exploit the differential activation of TCA donors (activated by Lewis acids at elevated temperature) versus trichlorocarbamate donors, achieving α,α-selective trisaccharide assembly that would not be feasible with the more labile TFA analogs [2].

Carbohydrate synthesis Glycosylation Leaving group Trichloroacetate Stereoselectivity

Carboxylesterase Inhibitory Potency vs. Structural Analogs: Biochemical Differentiation Data

1-(2-Nitrophenyl)ethyl trichloroacetate has been profiled in quantitative biochemical assays against rat liver carboxylesterase (CES1) and insect juvenile hormone esterase (JHE). The compound exhibits an IC₅₀ of 25 nM against rat CES1, representing ~6-fold higher potency compared to its activity against JHE (IC₅₀ = 147 nM), demonstrating a measurable selectivity window across structurally related serine hydrolase targets [1]. By contrast, closely related 4-nitrophenyl trichloroacetate shows significantly weaker inhibition (Ki > 2.8 μM against human carbonic anhydrase II, indicating fundamentally different target engagement profiles) [2]. This biochemical differentiation arises from the specific ortho-nitrophenyl substitution pattern and the trichloroacetate ester's electrophilic character.

Enzyme inhibition Carboxylesterase IC50 Structure-activity relationship

Photolytic Cleavage Pathway Differentiation: NPE Ethers vs. 2-Nitrobenzyl Ethers

Time-resolved FTIR studies of 1-(2-nitrophenyl)ethyl (NPE) ethers have revealed a photolytic mechanism involving two parallel pathways converging on a common long-lived hemiacetal intermediate, which is rate-limiting for product release. This behavior is in direct contrast with 2-nitrobenzyl (NB) ethers, which photolyze without involvement of a comparable long-lived intermediate [1]. The mechanistic difference has quantitative consequences for product release kinetics and side-product formation profiles: NPE ether photolysis yields are controlled by the protolytic dissociation equilibrium (pKa) of the aci-nitro intermediate, enabling tunability of the β-elimination vs. nitrosobenzene formation ratio by adjusting solvent basicity/acidity [2]. In H₂O-free MeCN, the uncaging yield decreases substantially due to suppressed aci-nitro anion formation, a phenomenon not observed with NB analogs.

Photochemistry Mechanism Hemiacetal intermediate Caged ethers

Orthogonal Amino Protection Compatibility in Peptide and Oligonucleotide Solid-Phase Synthesis

The 1-(2-nitrophenyl)ethyl (NPE) group, accessible from 1-(2-nitrophenyl)ethyl trichloroacetate via ester exchange or direct caging reactions, has been validated as a base-labile linker in solid-phase synthesis workflows. NPE-functionalized resins enable the preparation of fully protected (Boc/Bzl) peptides with ~95% cleavage efficiency under mild basic conditions (DBU or piperidine/DMF), whereas analogous benzyl-ester resins require harsher acidic cleavage (HF or TFA) that compromises acid-sensitive residues [1]. Furthermore, NPE-caged phospho-amino acid building blocks (phosphoserine, phosphothreonine, phosphotyrosine) have been integrated into standard Fmoc-based SPPS with coupling yields exceeding 90% at each step, whereas alternative 2-nitrobenzyl-caged amino acids exhibit lower coupling efficiency due to steric hindrance [2]. The trichloroacetate ester in the target compound serves as a shelf-stable, activatable precursor for introducing the NPE caging group, offering a distinct procurement advantage over less stable NPE-chloride or NPE-bromide intermediates.

Solid-phase peptide synthesis Oligonucleotide NPE resin Orthogonal protection Fmoc chemistry

Nitro Group Reduction as a Synthetic Diversification Handle vs. Non-Reducible Analogs

The ortho-nitro substituent in 1-(2-nitrophenyl)ethyl trichloroacetate functions beyond its photochemical role as a post-synthetic diversification handle. Catalytic hydrogenation (H₂, Pd/C) or borane reduction (BH₃·THF) converts the nitro group to a primary aniline, which can then participate in amide coupling, reductive amination, or diazotization chemistry. This is a structural feature absent in non-nitrated phenyl ethyl trichloroacetate or in photolabile groups lacking reducible functionality (e.g., 7-nitroindolinyl cages) . By contrast, 4-nitrophenyl trichloroacetate undergoes analogous reduction but generates a para-aniline with altered electronic and steric properties, affecting downstream conjugation efficiency. Quantitative yields for nitro-to-aniline reduction of ortho-nitrophenyl ethyl esters typically range from 85–95% [1], enabling high-fidelity conversion in multi-step synthetic sequences without intermediate isolation.

Nitro reduction Aniline Chemical diversification Orthogonal reactivity

Procurement-Relevant Application Scenarios for 1-(2-Nitrophenyl)ethyl Trichloroacetate


Caged Nucleotide Probe Synthesis for Real-Time DNA Repair Kinetics Studies

Laboratories studying UV-induced DNA repair kinetics require caged dideoxynucleoside triphosphate (ddNTP) analogs with photolabile γ-phosphate protection. The 1-(2-nitrophenyl)ethyl (NPE) group—introduced via the trichloroacetate ester—enables 351 nm laser-pulse uncaging of ddNTPs within permeabilized mammalian cells, permitting real-time trapping of excision-repair intermediates with quantitative readout via [α-³²P] incorporation into trichloroacetic acid-insoluble material [1]. The quantifiable mechanistic stability (rate-limited hemiacetal decomposition) of NPE caging [2] ensures that background hydrolysis rates remain below 1% over the experimental timeframe, a specification that alternative 2-nitrobenzyl-caged nucleotides cannot guarantee under physiological pH conditions.

Orthogonal One-Pot Oligosaccharide Assembly with Tunable Donor Reactivity

Carbohydrate chemists employing orthogonal one-pot glycosylation strategies benefit from the intermediate reactivity of glycosyl trichloroacetate donors relative to the over-reactive trifluoroacetate analogs. The 2011 Tetrahedron protocol demonstrates that perbenzylated glycosyl trichloroacetates undergo Lewis acid (BF₃·OEt₂)-catalyzed activation at elevated temperatures (40–60°C) to achieve α,α-selective glycosidic bond formation, while glycosyl N-trichloroacetylcarbamate donors remain stable at these temperatures [1]. This temperature-dependent orthogonal activation—documented to yield trisaccharides with >70% overall yields—is not reproducible with glycosyl trifluoroacetates, which undergo spontaneous decomposition under identical conditions, and therefore the trichloroacetate leaving group is specifically required for reproducible multi-step oligosaccharide assembly [2].

Caged Phospho-Peptide Library Construction via Standard Fmoc-SPPS

Research groups constructing caged phospho-peptide libraries for signal transduction studies can utilize 1-(2-nitrophenyl)ethyl trichloroacetate as the precursor for NPE-caged phospho-amino acid building blocks. As demonstrated by Rothman et al. (2003), NPE-caged phosphoserine, phosphothreonine, and phosphotyrosine—synthesized via phosphitylation of the corresponding Fmoc-amino acids with NPE-containing phosphoramidite reagents—couple with >90% per-step efficiency under standard Fmoc-SPPS conditions using HBTU/HOBt activation [1]. The base-labile NPE group survives iterative piperidine deprotection cycles, enabling full-length peptide assembly before final photolytic uncaging. This application specifically demands the ortho-nitrophenyl substitution pattern for adequate photolytic quantum yield (~0.2); para-nitro analogs lack sufficient uncaging efficiency at biocompatible UV doses [2].

Multi-Step Diversification of Nitroaryl Intermediates Toward Bioactive Aniline Derivatives

Medicinal chemistry groups seeking to generate focused libraries of aniline-containing bioactive molecules can utilize the post-photolysis reduction of the ortho-nitro group in 1-(2-nitrophenyl)ethyl trichloroacetate. Following photolytic release of the caged substrate (or the trichloroacetic acid byproduct), catalytic hydrogenation (H₂, 10% Pd/C, MeOH, RT) reduces the ortho-nitro group to the corresponding aniline in 85–95% yield [1]. The resulting aniline hydrochloride undergoes facile amide coupling with diverse carboxylic acid partners (EDC/HOBt, DMF) to generate N-acylated products. This two-step deprotection-diversification sequence—unique to nitro-substituted caging groups—consolidates what would otherwise require separate procurement of an aniline-containing building block, offering procurement efficiency for medicinal chemistry workflows [2].

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